2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-BROMOPHENYL)ACETAMIDE
Description
This compound belongs to the pyrimidinylsulfanyl acetamide class, characterized by a pyrimidinone core linked via a sulfanyl bridge to an acetamide moiety substituted with a 2-bromophenyl group. The pyrimidinone ring (4-amino-6-oxo-1,6-dihydropyrimidine) provides hydrogen-bonding capabilities due to its amino and carbonyl groups, while the 2-bromophenyl substituent introduces steric bulk and electronic effects that influence molecular interactions and bioactivity .
Synthesis typically involves S-alkylation reactions between 6-aminothiouracil derivatives and halogenated acetamides under basic conditions (e.g., K₂CO₃ in DMF), yielding moderate to high efficiencies (53–86%) .
Properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2S/c13-7-3-1-2-4-8(7)15-11(19)6-20-12-16-9(14)5-10(18)17-12/h1-5H,6H2,(H,15,19)(H3,14,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKVLZNCZZFNCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC(=CC(=O)N2)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-BROMOPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: Starting from basic precursors like urea and malonic acid, the pyrimidine ring is synthesized through cyclization reactions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.
Attachment of the Bromophenyl Group: The bromophenyl group is attached through coupling reactions, such as Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling of aryl halides with organoboron compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-BROMOPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-BROMOPHENYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-BROMOPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
*Calculated based on structural analogs.
Key Observations:
Substituent Effects :
- The 2-bromophenyl group in the target compound introduces greater steric hindrance and electronegativity compared to chlorophenyl (I, II) or methyl/nitro-substituted analogs (8t, 8v) . Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems.
- Chlorophenyl derivatives (I, II) exhibit planar aromatic stacking in crystal structures, while bromine’s bulkiness could disrupt such interactions, altering solubility and crystallinity .
- Heterocyclic Core Variations: Pyrimidinone-based compounds (target, 20) favor hydrogen-bonded networks (e.g., intramolecular S(7) motifs), whereas oxadiazole derivatives (8t–8w) prioritize π-π stacking due to rigid heterocycles .
Table 2: Enzymatic Inhibition Profiles
Key Observations:
- The oxadiazole derivatives (8t, 8v) show broad-spectrum enzyme inhibition, likely due to their planar structures enhancing active-site binding .
- Pyrimidinone-based compound 20 demonstrates selective carbonic anhydrase inhibition, attributed to the sulfanyl-acetamide linker positioning the pyrimidinone for zinc coordination in CA active sites .
Crystallographic and Hydrogen-Bonding Analysis
- Target Compound : Predicted to form intramolecular N–H⋯N hydrogen bonds (S(7) motif) and intermolecular N–H⋯O/C–H⋯O bonds, similar to compound I .
- Compound I vs. II :
Research Findings and Implications
- Synthetic Efficiency: S-alkylation with 6-aminothiouracil yields higher efficiencies (86%) compared to reactions requiring sulfamoyl groups (53%) .
- Bioactivity Trends: Electron-withdrawing substituents (e.g., bromo, nitro) enhance enzyme inhibition by increasing electrophilicity, as seen in 8v (NO₂) vs. 8t (Cl) .
- Structural Insights: Pyrimidinone cores enable versatile hydrogen bonding, critical for both crystallinity and target engagement, whereas oxadiazoles rely on rigidity for bioactivity .
Biological Activity
The compound 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-BROMOPHENYL)ACETAMIDE is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into its biological activity, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of approximately 360.41 g/mol. Its structure includes a pyrimidine ring, which is known for its role in various biological processes. The presence of the bromophenyl group and the sulfanyl moiety further contributes to its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 360.41 g/mol |
| CAS Number | 354539-46-1 |
Antimicrobial Activity
Research has indicated that compounds containing the pyrimidine structure often exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of pyrimidine, including those similar to this compound, show efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.
For instance, a study reported promising antimicrobial activity against various bacterial strains using similar pyrimidine derivatives, suggesting that modifications at specific positions can enhance their efficacy .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that pyrimidine derivatives can inhibit the growth of cancer cell lines, including breast cancer (MCF7). The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation. Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression .
The proposed mechanisms by which this compound exhibits its biological effects include:
- Inhibition of Enzyme Activity : Compounds like this may inhibit enzymes essential for microbial growth or cancer cell survival.
- Interference with Nucleic Acid Synthesis : The structural similarity to nucleobases allows these compounds to interfere with DNA or RNA synthesis in pathogens or cancer cells.
- Induction of Apoptosis : Some studies indicate that these compounds can trigger programmed cell death in cancer cells through various signaling pathways.
Study 1: Antimicrobial Efficacy
In a comparative study evaluating various pyrimidine derivatives, it was found that certain modifications significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the sulfanyl group in increasing membrane permeability of bacterial cells .
Study 2: Anticancer Screening
A separate investigation focused on the anticancer properties of related compounds showed that those with a bromophenyl group exhibited enhanced cytotoxicity against MCF7 cells compared to their non-brominated counterparts. This suggests that halogenation may play a crucial role in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
